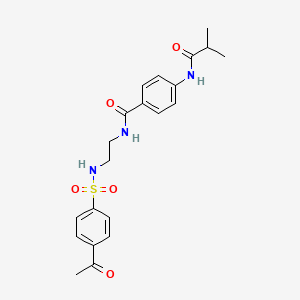

N-(2-(4-乙酰苯基磺酰胺基)乙基)-4-异丁酰胺基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the type of reactions involved, and the conditions under which the synthesis is carried out .Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its geometry, the types of bonds it contains, and any interesting structural features .Chemical Reactions Analysis

This would involve a discussion of the types of chemical reactions the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .Physical and Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity .科学研究应用

磺胺类化合物在科学研究中的应用

磺胺类化合物因其生物活性以及在药物化学中的应用而被广泛研究。它们的用途跨越多个领域,包括:

酶抑制

磺胺类化合物以其抑制碳酸酐酶的能力而闻名,碳酸酐酶是一种维持组织和器官 pH 平衡的关键酶。此特性被用于设计针对与青光眼、癫痫和某些癌症相关的碳酸酐酶各种同工酶的抑制剂 (Ilies 等,2003)。

抗菌和抗增殖剂

磺胺类衍生物的结构多功能性允许合成具有显着抗菌和抗增殖活性的化合物。这一方面在针对各种病原体和癌细胞的新治疗剂的设计中得到探索 (Shimaa M. Abd El-Gilil,2019)。

农药降解和吸收

研究磺胺类农药的环境归宿,例如它们的生物降解和植物吸收,对于了解它们对生态系统和食品安全的影响至关重要 (Zabaleta 等,2018)。

药物代谢研究

涉及磺胺类化合物的生物催化和微生物代谢研究有助于阐明它们的代谢途径,支持更安全、更有效的药物的开发 (Zmijewski 等,2006)。

作用机制

Target of Action

It’s known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives, which this compound may be related to, have been found to interact with their targets in a variety of ways, leading to a range of biological activities .

Biochemical Pathways

It’s known that many indole derivatives affect a variety of biochemical pathways, leading to diverse biological activities .

Result of Action

Indole derivatives have been found to have a range of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

安全和危害

属性

IUPAC Name |

N-[2-[(4-acetylphenyl)sulfonylamino]ethyl]-4-(2-methylpropanoylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O5S/c1-14(2)20(26)24-18-8-4-17(5-9-18)21(27)22-12-13-23-30(28,29)19-10-6-16(7-11-19)15(3)25/h4-11,14,23H,12-13H2,1-3H3,(H,22,27)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFKOHTQSLDYWMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC=C(C=C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-({[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)-4-methoxybenzoate](/img/structure/B2688120.png)

![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2688122.png)

![2-(Bicyclo[4.1.0]heptan-3-yl)acetic acid](/img/structure/B2688123.png)

![methyl (2E)-2-{[4-(dipropylsulfamoyl)benzoyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2688128.png)

![7-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2688133.png)

![N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2688136.png)

![3-(5-bromo-2-methoxyphenyl)-9-(2-methoxyethyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2688137.png)